Amorfrutin B is a natural product originally isolated from *Amorpha fruticosa*. It functions as a high-affinity, selective partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in the regulation of glucose and lipid metabolism. Due to this activity, Amorfrutin B is investigated for its potential in addressing insulin resistance, type 2 diabetes, and inflammation, often without the adverse side effects associated with full PPARγ agonists. For laboratory use, it is typically supplied as a solid soluble in DMSO and ethanol.
Selecting a closely related analog, such as Amorfrutin A, or a less-defined crude extract instead of Amorfrutin B can lead to fundamentally different experimental outcomes. The minor structural difference between Amorfrutin B (a geranyl side chain) and Amorfrutin A (a prenyl side chain) results in a greater than 10-fold difference in binding affinity for the PPARγ receptor and a significantly different profile of downstream transcriptional activation. This demonstrates that amorfrutins are not functionally interchangeable; substituting Amorfrutin B compromises potency, alters the mode of action, and invalidates reproducibility, making it an unsuitable decision for studies requiring precise and consistent target modulation.
Amorfrutin B demonstrates significantly stronger binding to the PPARγ ligand-binding domain compared to its close structural analog, Amorfrutin A. In competitive binding assays, Amorfrutin B exhibited a dissociation constant (Ki) of 19 nM, an affinity an order of magnitude stronger than the 236 nM Ki reported for Amorfrutin A under similar conditions. This places the binding affinity of Amorfrutin B in a range comparable to the synthetic full agonist rosiglitazone (Ki = 7 nM).
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Amorfrutin A: 236 nM |
| Quantified Difference | ~12.4x higher affinity than Amorfrutin A |
| Conditions | Competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay. |
Higher affinity ensures more potent and reliable target engagement at lower concentrations, reducing the amount of compound required and minimizing potential off-target effects.
Despite its high binding affinity, Amorfrutin B functions as a partial agonist of PPARγ, inducing a maximal transcriptional activation that is only 20-25% of that achieved by the full agonist rosiglitazone. This functional profile is distinct from Amorfrutin A, which elicits a higher maximal activation of approximately 39%. This positions Amorfrutin B as a compound that can potently engage the receptor without causing the maximal biological response associated with full agonists.
| Evidence Dimension | Maximal PPARγ Transcriptional Activation (Relative to Rosiglitazone) |
| Target Compound Data | ~20-25% |
| Comparator Or Baseline | Amorfrutin A: ~39%; Rosiglitazone: 100% |
| Quantified Difference | ~36-49% lower maximal activation than Amorfrutin A |
| Conditions | Reporter gene assay in transfected cells. |
This specific partial agonist profile is critical for researchers aiming to achieve therapeutic benefits of PPARγ modulation while avoiding the side effects linked to over-activation by full agonists.
Amorfrutin B demonstrates strong selectivity for the PPARγ isotype. Its binding affinity for PPARα (Ki = 2.6 µM) and PPARβ/δ (Ki = 1.8 µM) is approximately 137-fold and 95-fold weaker, respectively, than its affinity for PPARγ (Ki = 19 nM). This ensures that at effective concentrations for modulating PPARγ, the compound has minimal engagement with other PPAR family members.
| Evidence Dimension | Receptor Binding Selectivity (Ki) |
| Target Compound Data | PPARγ: 19 nM |
| Comparator Or Baseline | PPARα: 2,600 nM; PPARβ/δ: 1,800 nM |
| Quantified Difference | ~137-fold selectivity over PPARα; ~95-fold selectivity over PPARβ/δ |
| Conditions | Competitive binding assays. |
High selectivity is essential for attributing observed biological effects directly to PPARγ modulation, leading to cleaner experimental data and more reliable conclusions.
For research requiring precise and potent engagement of PPARγ, Amorfrutin B is the indicated choice over its analogs. Its high affinity (19 nM Ki) and well-defined selectivity ensure that observed effects at low nanomolar concentrations are directly attributable to PPARγ modulation, providing a reliable tool for dissecting receptor-specific signaling pathways.
Amorfrutin B serves as an ideal benchmark compound in programs developing next-generation SPPARMs. Its unique profile of high-affinity binding coupled with moderate (20-25%) transcriptional activation provides a clear model for identifying agents that separate the therapeutic effects of PPARγ activation from the side effects associated with full agonists.
In studies investigating the role of PPARγ in inflammation, the high potency and selectivity of Amorfrutin B allow for targeted pathway analysis. Its use ensures that anti-inflammatory responses are mediated through PPARγ, not off-target interactions, making it a superior choice to less characterized or broader-acting compounds for validating this specific mechanism.